tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that features a pyrazole ring and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may involve similar steps but optimized for larger scale and efficiency.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate include:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a similar pyrazole ring but with different substituents.
3-Amino-5-tert-butylpyrazole: This compound has a similar pyrazole structure but lacks the azetidine ring. The uniqueness of this compound lies in its combination of the pyrazole and azetidine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1-methylpyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-5-10(13)15(4)14-9/h5,8H,6-7,13H2,1-4H3 |
InChI Key |
VBKBUGDKAICZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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